![molecular formula C18H18N4O3 B3728604 N'-(2-hydroxy-3-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3728604.png)

N'-(2-hydroxy-3-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide

Descripción general

Descripción

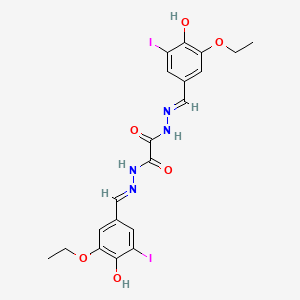

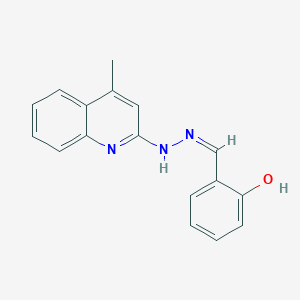

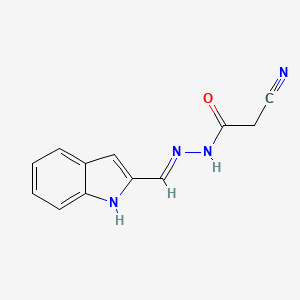

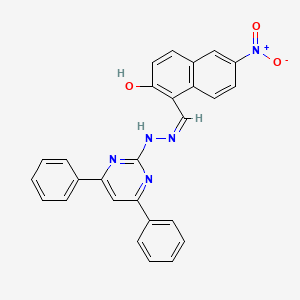

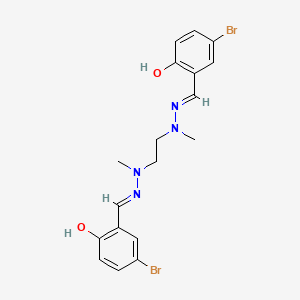

The compound “N’-(2-hydroxy-3-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide” is a type of Schiff base . Schiff bases are a class of organic compounds that contain a functional group with the general structure R2C=NR’ (R’ ≠ H). They are often used in organic synthesis and coordination chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with a suitable hydrazide . The reaction is usually carried out in a suitable solvent at elevated temperatures .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . These techniques include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry . The results of these analyses provide information about the functional groups present in the molecule and the connectivity of the atoms .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied . These studies have shown that these compounds can act as corrosion inhibitors for mild steel in acidic medium . The corrosion inhibition is believed to occur through the formation of a protective layer on the surface of the steel .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . These analyses have included studies of the compound’s thermal stability, solubility, and electrochemical properties .Aplicaciones Científicas De Investigación

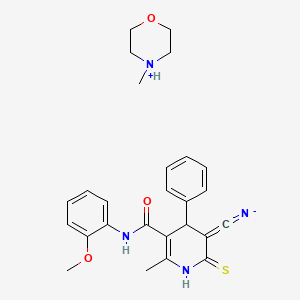

Synthesis of Metal Complexes

This compound serves as a Schiff base ligand for synthesizing various metal complexes. These complexes are characterized by their spectroscopic properties and are studied for their fluorescence, thermal stability, and potential antimicrobial activities . The ligand’s ability to bind with metals can lead to the formation of complexes with unique properties that can be tailored for specific applications.

Antimicrobial Studies

The Schiff base and its metal complexes have been evaluated for their antimicrobial efficacy . These studies are crucial for developing new antimicrobial agents that can be used to combat resistant strains of bacteria and other pathogens .

Fluorescence Emission

The compound and its metal complexes exhibit fluorescence emission in the solid state. This property is significant for applications in molecular imaging and sensing, where the fluorescence can be used to detect or track biological molecules .

Density Functional Theory (DFT) Analysis

DFT studies are conducted to understand the electronic structure of the ligand and its complexes. This analysis helps in predicting the reactivity and properties of the compounds, which is essential for designing materials with desired electronic or optical characteristics .

Thermo-kinetic Studies

The thermal stability and decomposition kinetics of the compound’s metal complexes are investigated through thermo-kinetic studies. These findings are important for assessing the compound’s suitability for high-temperature applications and its long-term stability .

Cytotoxic Activity

Research has shown that related compounds exhibit cytotoxic activity against certain cancer cell lines, such as cervical adenocarcinoma, while maintaining low toxicity towards normal cells. This suggests potential applications in cancer research and therapy, where the compound could be used to selectively target cancer cells .

Direcciones Futuras

Future research on similar compounds could focus on further elucidating their mechanism of action and exploring their potential applications. For example, their antimutagenic properties could be further investigated for potential use in cancer prevention . Additionally, their ability to act as corrosion inhibitors could be further explored for potential industrial applications .

Propiedades

IUPAC Name |

N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-11-7-8-22-15(9-11)20-12(2)16(22)18(24)21-19-10-13-5-4-6-14(25-3)17(13)23/h4-10,23H,1-3H3,(H,21,24)/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEQVNASJZMDDM-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=C(C(=CC=C3)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C\C3=C(C(=CC=C3)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3728532.png)

![2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B3728540.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3728548.png)

![N'-[1-(1H-indol-3-yl)ethylidene]nicotinohydrazide](/img/structure/B3728555.png)

![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3728566.png)

![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}propanamide](/img/structure/B3728584.png)

![2-fluorobenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3728592.png)

![N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea](/img/structure/B3728610.png)